GV-58
Overview
Description
GV-58 is a novel calcium channel agonist that is selective for N-type and P/Q-type calcium channels. These channels are crucial for regulating neurotransmitter release at synapses. This compound was developed as a modification of ®-roscovitine, a known calcium channel agonist. This compound has shown potential as a therapeutic agent for disorders that result in neuromuscular weakness, such as Lambert-Eaton myasthenic syndrome .
Mechanism of Action
- GV-58 primarily targets N-type and P/Q-type calcium channels. These channels play a critical role in triggering neurotransmitter release at the neuromuscular junction (NMJ) .
- Specifically, this compound interacts with these channels, slowing their deactivation. As a result, presynaptic Ca2+ entry increases during neuronal activity .
- At the NMJ, this compound prolongs the open state of calcium channels. This effect enhances neurotransmitter release by allowing more Ca2+ influx into the presynaptic terminal .
- Disruption of Ca2+ channel function in LEMS leads to muscle weakness due to reduced neurotransmitter release .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Preparation Methods
GV-58 is synthesized through a series of chemical reactions starting from ®-roscovitine. The synthetic route involves modifications to enhance its calcium channel agonist activity while reducing its cyclin-dependent kinase antagonist effect. The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed .
Chemical Reactions Analysis
GV-58 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GV-58 has several scientific research applications, including:
Chemistry: this compound is used as a tool compound to study calcium channel function and regulation.
Biology: this compound is employed in research on synaptic transmission and neuromuscular junction function.
Medicine: this compound has potential therapeutic applications for treating neuromuscular disorders like Lambert-Eaton myasthenic syndrome.
Industry: This compound can be used in the development of new drugs targeting calcium channels .
Comparison with Similar Compounds
GV-58 is unique compared to other calcium channel agonists due to its higher potency and efficacy. Similar compounds include:
®-roscovitine: The parent molecule of this compound, which also acts as a calcium channel agonist but has a stronger cyclin-dependent kinase antagonist effect.
GV-05: Another calcium channel agonist with similar properties to this compound but different potency and efficacy.
ML-50: A compound with strong calcium channel agonist activity, used for comparison in research studies
This compound stands out due to its selective action on N-type and P/Q-type calcium channels and its potential therapeutic applications for neuromuscular disorders.
Properties
IUPAC Name |
(2R)-2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6OS/c1-4-8-24-11-20-15-16(19-9-14-7-6-12(3)26-14)22-18(23-17(15)24)21-13(5-2)10-25/h6-7,11,13,25H,4-5,8-10H2,1-3H3,(H2,19,21,22,23)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTXJOUVBMUSGY-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C(N=C(N=C21)NC(CC)CO)NCC3=CC=C(S3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C=NC2=C(N=C(N=C21)N[C@H](CC)CO)NCC3=CC=C(S3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is (2R)-2-[(6-{[(5-Methylthiophen-2-yl)methyl]amino}-9-propyl-9H-purin-2-yl)amino]butan-1-ol (GV-58) and what is its mechanism of action?
A1: this compound is a novel calcium channel agonist that selectively targets N- and P/Q-type voltage-gated calcium channels, which are crucial for neurotransmitter release at neuromuscular junctions [, ]. This compound binds to these channels and slows their deactivation (closing), leading to increased calcium influx into the presynaptic terminal during nerve stimulation []. This enhanced calcium influx then promotes greater neurotransmitter release, strengthening synaptic transmission [].
Q2: What makes this compound a promising therapeutic candidate for neuromuscular diseases like Lambert-Eaton Myasthenic Syndrome (LEMS)?
A2: LEMS is characterized by auto-immune attacks on presynaptic P/Q-type calcium channels, leading to impaired neurotransmission and muscle weakness []. This compound's ability to enhance calcium influx through these channels directly addresses this impairment []. Studies using a passive transfer mouse model of LEMS have demonstrated that this compound significantly strengthens weakened neuromuscular synapses []. Furthermore, combining this compound with 3,4-diaminopyridine (3,4-DAP), a potassium channel blocker commonly used to treat LEMS, shows a synergistic effect, completely restoring neurotransmitter release at LEMS model neuromuscular junctions []. This suggests a potential for more effective treatment strategies with fewer side effects.
Q3: Has this compound shown efficacy in other models of neuromuscular weakness besides LEMS?
A3: Yes, this compound has demonstrated positive results in a severe spinal muscular atrophy (SMA) mouse model (SMNΔ7) []. Both bath application and subcutaneous administration of this compound significantly improved neuromuscular transmission in these mice []. Notably, the combination of this compound and 3,4-DAP yielded a greater improvement in muscle strength compared to either drug alone []. This finding further supports the potential of this compound as a therapeutic option for different neuromuscular diseases.
Q4: Does this compound impact the aging process at the neuromuscular junction?
A4: Research suggests that this compound might hold therapeutic potential for age-related decline in muscle strength (dynapenia) []. A study examining age-related changes at the neuromuscular junction in mice found that older mice (25-30 months) exhibited reduced transmitter release []. Acute application of this compound in these aged mice significantly increased neurotransmitter release, suggesting that this compound could be beneficial in mitigating age-related neuromuscular decline [].
Q5: Are there any potential advantages of this compound over existing treatments for neuromuscular diseases?
A5: While further research is needed, this compound demonstrates several promising advantages. Firstly, its selective action on N- and P/Q-type calcium channels suggests a potentially favorable safety profile with fewer off-target effects []. Secondly, its synergistic action with 3,4-DAP highlights the possibility of combination therapies to achieve complete restoration of neuromuscular function []. Finally, its potential efficacy in both LEMS and SMA models, as well as its positive effects in aged mice, points towards a broader therapeutic application in various neuromuscular disorders [, , ].
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